Carbic anhydride chemical properties and structure
Carbic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbic anhydride, systematically known as endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile bifunctional molecule widely utilized in organic synthesis. Its strained bicyclic structure and reactive anhydride group make it a valuable building block for the synthesis of polymers, resins, and complex organic molecules, including pharmaceuticals. This guide provides an in-depth overview of the chemical properties, structure, and key reactions of carbic anhydride, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Chemical Structure and Identification
Carbic anhydride possesses a unique bridged bicyclic system resulting from the Diels-Alder cycloaddition of cyclopentadiene and maleic anhydride. The endo stereoisomer is the kinetically favored product of this reaction.
The structure of carbic anhydride is unequivocally defined by various analytical methods. Its molecular formula is C₉H₈O₃, and it has a molecular weight of approximately 164.16 g/mol .[1] Key identifiers are listed in the table below.
| Identifier | Value |
| CAS Number | 129-64-6[1] |
| IUPAC Name | (1S,2R,6S,7R)-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione[1] |
| Synonyms | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Nadic anhydride[1] |
| InChI | InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+[1] |
| InChIKey | KNDQHSIWLOJIGP-UMRXKNAASA-N[1] |
| SMILES | C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O[1] |
Physicochemical Properties
Carbic anhydride is a white crystalline solid at room temperature. A summary of its key physical and thermochemical properties is provided in the tables below.
Physical Properties of Carbic Anhydride
| Property | Value |
| Melting Point | 164-165 °C |
| Boiling Point | Decomposes |
| Density | 1.417 g/cm³ |
| Solubility | Soluble in acetone, benzene, chloroform, ethanol, ethyl acetate; slightly soluble in petroleum ether. Reacts with water. |
Thermochemical Data for Carbic Anhydride
| Property | Value |
| Enthalpy of Fusion (ΔfusH) | 3.71 kJ/mol at 437.2 K[2] |
| Standard Enthalpy of Sublimation (ΔsubH°) | 97 ± 4.2 kJ/mol[2] |
| Standard Enthalpy of Reaction for Synthesis (ΔrH°) | -104 ± 2 kJ/mol (liquid phase, dioxane)[3] |
Spectroscopic Data
The structural features of carbic anhydride are well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of carbic anhydride show distinct signals corresponding to its unique bicyclic structure.
¹H NMR Spectral Data of Carbic Anhydride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.2 | s | 2H | Olefinic protons (C=CH) |
| 3.3 | s | 2H | Bridgehead protons (CH) |
| 3.0 | s | 2H | Protons adjacent to carbonyls (CH-C=O) |
| 1.3 | s | 2H | Methylene bridge protons (CH₂) |
Note: The simplified spectrum shows singlets due to symmetry; in reality, complex coupling patterns are observed.[4]
¹³C NMR Spectral Data of Carbic Anhydride
| Chemical Shift (δ, ppm) | Assignment |
| ~172.3 | Carbonyl carbons (C=O)[5] |
| ~135 | Olefinic carbons (C=C) |
| ~52 | Bridgehead carbons (CH) |
| ~46 | Carbons adjacent to carbonyls (CH-C=O) |
| ~45 | Methylene bridge carbon (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of carbic anhydride is characterized by strong absorption bands indicative of the cyclic anhydride functionality.[6]
Characteristic FTIR Peaks of Carbic Anhydride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1854 | Strong | Symmetric C=O stretching of the anhydride[6] |
| ~1773 | Strong | Asymmetric C=O stretching of the anhydride[6] |
| ~1631 | Medium | C=C stretching of the olefin[6] |
| ~1212 | Strong | C-O-C stretching of the anhydride |
Experimental Protocols
Synthesis of Carbic Anhydride via Diels-Alder Reaction
The synthesis of carbic anhydride is a classic example of a [4+2] cycloaddition reaction between a conjugated diene (cyclopentadiene) and a dienophile (maleic anhydride).
Caption: Workflow for the synthesis of carbic anhydride.
Detailed Protocol:
-
Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
-
Addition of Co-solvent: To the warm solution, add 8 mL of hexane or petroleum ether.
-
Cooling: Cool the mixture in an ice bath until it is ready for the addition of the diene.
-
Diels-Alder Reaction: To the cooled maleic anhydride solution, add 2.0 mL of freshly prepared cyclopentadiene and swirl the flask to ensure thorough mixing.
-
Crystallization: Allow the reaction mixture to stand in the ice bath. The product will begin to crystallize. For recrystallization, gently heat the mixture on a hot plate until the solid redissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the yield, melting point, and record the IR and NMR spectra of the product to confirm its identity and purity.
Hydrolysis to cis-Norbornene-5,6-endo-dicarboxylic Acid
Carbic anhydride readily undergoes hydrolysis to the corresponding dicarboxylic acid.
Detailed Protocol:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 1.0 g of carbic anhydride with 15 mL of distilled water.
-
Heating: Heat the mixture to boiling on a hot plate. Initially, the anhydride may form an oily layer, which will dissolve upon continued heating as the hydrolysis proceeds.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat and allow it to cool to room temperature. If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod to induce crystal formation.
-
Isolation and Drying: Cool the mixture in an ice bath to complete the crystallization, then collect the dicarboxylic acid product by vacuum filtration and dry.
Synthesis of N-Phenyl-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
The reaction of carbic anhydride with a primary amine, such as aniline, yields an imide.
Detailed Protocol:
-
Reactant Mixture: In a suitable flask, dissolve 10 mmol of carbic anhydride and 10 mmol of aniline in 20 mL of chloroform at room temperature with stirring.[7]
-
Reaction: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).[7]
-
Workup: After the reaction is complete (usually within 30 minutes), evaporate the chloroform under reduced pressure.[7]
-
Purification: Triturate the residue with n-hexane. The desired imide product is insoluble in hexane and can be collected by filtration. The carboxylic acid byproduct will remain in the hexane filtrate.[7]
-
Recrystallization: The crude imide can be further purified by recrystallization from a suitable solvent.[7]
Chemical Reactions and Mechanisms
Carbic anhydride undergoes reactions typical of cyclic anhydrides, primarily involving nucleophilic acyl substitution at one of the carbonyl carbons.
Caption: Key reaction pathways of carbic anhydride.
Hydrolysis
As detailed in the experimental protocol, carbic anhydride reacts with water to open the anhydride ring, forming the corresponding dicarboxylic acid. This reaction is typically acid- or base-catalyzed but can also proceed with neutral water upon heating.
Alcoholysis (Esterification)
Reaction with alcohols results in the formation of a monoester, with the other carbonyl group being converted to a carboxylic acid. The reaction is generally slower than with acyl chlorides and may require heating.[8]
Aminolysis (Amidation/Imidation)
Primary and secondary amines react with carbic anhydride to form an initial amic acid, which upon heating can cyclize to form the corresponding imide. This is a common method for synthesizing substituted imides.
Applications in Drug Development and Research
The rigid, bicyclic structure of carbic anhydride and its derivatives makes them attractive scaffolds in medicinal chemistry. They can be used to introduce conformational constraints into drug molecules, which can enhance binding affinity and selectivity for biological targets. The dicarboxylic acid and imide derivatives are particularly useful for further functionalization to create complex molecular architectures. Carbic anhydride is also a key monomer in the synthesis of polymers with high thermal stability and specific mechanical properties, which can have applications in drug delivery systems and biomedical devices.
Safety and Handling
Carbic anhydride is a hazardous substance and should be handled with appropriate safety precautions. It may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Carbic anhydride is a fundamentally important and highly versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and the accessibility of its derivatives make it an invaluable tool for researchers in both academic and industrial settings, including those in the field of drug development. The detailed information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. Carbic anhydride | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbic anhydride [webbook.nist.gov]
- 3. Carbic anhydride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. chemguide.co.uk [chemguide.co.uk]
